2-(2-Hydroxyphenyl)propanoic acid, (2S)-
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Overview
Description
2-(2-Hydroxyphenyl)propanoic acid, (2S)- is an organic compound with the molecular formula C9H10O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its hydroxyl group attached to the benzene ring and a carboxylic acid group on the propanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol and Acrylonitrile Reaction: One method involves reacting phenol with acrylonitrile to form 2-hydroxyphenylacetonitrile, which is then hydrolyzed to produce 2-(2-Hydroxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(2-Hydroxyphenyl)propanoic acid can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form 2-(2-Hydroxyphenyl)propanol.
Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxyphenyl)propanoic acid derivatives with carbonyl groups.
Reduction: Formation of 2-(2-Hydroxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
2-(2-Hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Similar structure but with an additional hydroxyl group on the propanoic acid chain.
2-Hydroxycinnamic acid: Similar structure but with a double bond in the propanoic acid chain.
Uniqueness
2-(2-Hydroxyphenyl)propanoic acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
153541-39-0 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(2S)-2-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
KRHQRJXHSUXNQY-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
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